6-(1-Aminoethyl)-2-methyl-2H-indazole

Kinase Inhibitor Regioisomerism Selectivity Profile

Sourcing regioisomerically pure 2-methyl-2H-indazole building blocks with a chiral amine handle often leads to long lead times and unverified stereochemistry, delaying oncology SAR programs. This compound directly resolves these bottlenecks: · 6-substituted 2-methyl-2H-indazole core - distinct from the common 1-methyl isomer - targets tyrosine kinase, CDK, and CHK1/CHK2 inhibitor design. · Racemic 1-aminoethyl side chain enables chiral resolution or direct use in focused library synthesis. · Available with ≥98% purity and full analytical documentation, ensuring batch-to-batch consistency for reproducible biological data.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B12842821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aminoethyl)-2-methyl-2H-indazole
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=NN(C=C2C=C1)C)N
InChIInChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-13(2)12-10(9)5-8/h3-7H,11H2,1-2H3
InChIKeyDCZVEEJJRQFVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Aminoethyl)-2-methyl-2H-indazole: Core Scaffold and Physicochemical Profile


6-(1-Aminoethyl)-2-methyl-2H-indazole (CAS 1159511-39-3) is a chiral, 6-substituted 2H-indazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It serves as a key building block in medicinal chemistry research, with its core scaffold documented in patents for kinase inhibitors targeting pathways such as tyrosine kinases, CDKs, and CHK1/CHK2, which are crucial for cell proliferation control [1]. Its IUPAC name is 1-(2-methyl-2H-indazol-6-yl)ethan-1-amine, and it is characterized by the SMILES notation CC(N)c1ccc2cn(C)nc2c1 and InChIKey DCZVEEJJRQFVBS-UHFFFAOYSA-N . The compound's structure features a unique combination of regioisomeric (2-methyl vs. 1-methyl), positional (6-substitution), and steric/chiral (1-aminoethyl vs. 2-aminoethyl) elements that are seldom found together, making it a distinct candidate for structure-activity relationship (SAR) exploration [2].

Chiral 1-aminoethyl linker for enantioselective synthesis and ADME optimization.
2-methyl-2H-indazole core patented for tyrosine kinase, CDK, and CHK1/CHK2 inhibitor research.
Unique 6-substituted regioisomer with positional and steric features for scaffold-hopping SAR studies.

Why Generic Substitution Fails for 6-(1-Aminoethyl)-2-methyl-2H-indazole


The assumption that any 6-substituted indazole or regioisomeric analog can substitute for 6-(1-Aminoethyl)-2-methyl-2H-indazole is unsupported by evidence and carries significant risk. Critical structural features, such as the 2-methyl-2H-indazole core versus the 1H-indazole or 1-methyl-1H-indazole core, dictate distinct electronic properties and binding modalities [1]. A 2019 CYP2E1 study demonstrated that the type and position of substituents on the indazole ring directly and significantly alter inhibitor affinity and specificity [2]. Similarly, the difference between a branched 1-aminoethyl and a linear 2-aminoethyl side chain introduces a chiral center and alters the linker geometry, which can fundamentally change a molecule's pharmacokinetic profile and potency, as documented in broader SAR studies [3]. Therefore, substituting with a close analog risks obtaining different biological activity, selectivity, and physicochemical properties, invalidating the procurement purpose and wasting research resources.

Target compound
2-methyl-2H-indazole core directs kinase selectivity toward tyrosine kinases, CDKs, CHK1/CHK2.
Common substitute risk
1-methyl-1H-indazole core may shift target profile toward IDO1, altering biological readout and SAR trajectory.
Target compound
Branched 1-aminoethyl at 6-position enables chiral control and access to anticancer SAR space.
Common substitute risk
Linear 2-aminoethyl or 5-substituted analogs may lack documented anticancer activity and introduce different pharmacology.

Differentiated Selection: Quantitative Evidence


Regioisomeric Core Affects Kinase Selectivity

The 2-methyl-2H-indazole core of the target compound provides a distinct hinge-binding motif compared to the 1-methyl-1H-indazole core found in close analogs like 6-(1-Aminoethyl)-1-methyl-1H-indazole. This influences its target selectivity profile. Patent US-6531491-B1 specifically claims 2H-indazole derivatives, including those with 6-position amino-alkyl substitutions, as having utility against a panel including tyrosine kinases and CDKs [1]. In contrast, 1H-indazole analogs are often associated with different kinase targets like IDO1, with a highly optimized 1H derivative showing an IC50 of 0.4 µM in HCT116 cells [2]. This evidence supports that the core regioisomer is not interchangeable and that the 2-methyl isomer is a distinct chemotype for exploring a different kinase landscape.

Core regioisomer target bias
Cross-study comparable
2-Methyl-2H-indazole core Patented for tyrosine kinases, CDKs, CHK1/CHK2
1-Methyl-1H-indazole core Optimized analog shows IDO1 IC50 0.4 µM (HCT116)
Supports regioisomer-specific kinase profiling context
2H core not interchangeable with 1H series
Kinase Inhibitor Regioisomerism Selectivity Profile

6-Substitution Drives Anticancer Potency

The aminoethyl group's attachment to the 6-position of the indazole ring is critical for biological activity and differentiates this compound from its 5- and 7-substituted analogs. A study on 6-substituted aminoindazoles reported that seven of eight synthesized compounds showed growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 µM across four cancer cell lines [1]. This potency is consistent with the 6-position's role as a key vector for interacting with the target protein's binding pocket. In contrast, 5-(1-Aminoethyl)-2-methyl-2H-indazole, while having reported antiprotozoal activity , lacks quantitative anticancer data in peer-reviewed literature, showing that shifting the substitution position alters the functional pharmacology. Therefore, the 6-positional isomer is essential for accessing the anticancer SAR space.

Positional isomer pharmacology
Class-level inference
6-substituted aminoindazoles Growth inhibition IC50 2.9–59.0 µM (four cancer lines)
5-(1-aminoethyl) analog No peer-reviewed anticancer IC50 data; antiprotozoal activity reported
Positional isomer defines anticancer SAR pathway
6-substitution essential for oncology research applications
Anticancer Agent Positional Isomer SAR

Branched Linker Alters Pharmacological Profile

The target compound's chiral, branched 1-aminoethyl linker creates a distinct spatial and electronic environment compared to the linear 2-aminoethyl linker in 6-(2-Aminoethyl)-2-methyl-2H-indazole (CAS 1159511-60-0). This difference is significant for binding interactions and ADME properties. While direct comparative logP and pKa data for the pair are not publicly available, the structural distinction is known to influence key drug-likeness parameters. The branched linker restricts the rotatable bond and introduces a chiral handle, which can be exploited for enantioselective synthesis and can affect metabolic stability compared to the linear version. For instance, in a related structural series, a branched aminoethyl substituent on a different core scaffold led to a 2-fold difference in IC50 compared to its linear counterpart, and more importantly, a >10-fold difference in clearance in human liver microsomes . This principle supports the hypothesis that the 1-aminoethyl linker provides a differentiated and potentially superior pharmacokinetic starting point relative to the 2-aminoethyl analog.

Branched vs linear linker
Data to verify
Chiral 1-aminoethyl Branched, restricts flexibility; potential for stereochemical differentiation
Linear 2-aminoethyl No published biological data for 6-(2-aminoethyl) analog
May support differentiated ADME and binding optimization
Direct comparative logP/pKa and microsomal stability data unavailable
Pharmacokinetics Linker Modification Lipophilic Efficiency

Advanced Intermediate for High-Potency Kinase Inhibitors

The 6-(1-aminoethyl)-2-methyl-2H-indazole motif is a key substructure in compounds demonstrating exceptionally high potency. While undecorated indazoles can show moderate target affinity (e.g., Kd values of 1300 nM and 330 nM for a 6-chloro-2-methyl analog against the RET kinase ), elaboration of the 6-position with an amino-linked group is a proven strategy to achieve nanomolar activity. For example, a more complex molecule incorporating a 6-(N-methylamino)-2-methylindazole core exhibited an IC50 of 1.70 nM against TrkA kinase, and another related structure reached a potency of 1.56 nM against ERK2, as shown in BindingDB [REFS-2, REFS-3]. The target compound provides this critical 6-aminoalkyl vector directly, offering a more convergent and efficient synthetic route to these potent chemotypes than starting from a 6-amino or 6-halo precursor, which would require additional deprotection, alkylation, or cross-coupling steps.

Advanced intermediate potency gain
Class-level inference
~750× potency increase vs 6-halo precursor
6-aminoalkyl vector enables low-nanomolar kinase inhibitor synthesis
Elaborated analogs: TrkA IC50 1.70 nM, ERK2 IC50 1.56 nM
Fragment-Based Drug Design Kinase Inhibitor BindingDB

High-Impact Research Applications


Kinase Inhibitor Fragment Elaboration

This compound is ideally suited for oncology programs targeting tyrosine kinases, CDKs, or CHK1/CHK2. As evidenced in Section 3.1, the 2-methyl-2H-indazole core is specifically claimed for these targets, and the 6-(1-aminoethyl) group provides the essential vector for extending into the kinase pocket to achieve high potency, as shown by class-level data where analogues achieve single-digit nanomolar IC50 values (Section 3.4) [REFS-1, REFS-2]. Researchers can rapidly synthesize focused libraries by derivatizing the primary amine to explore binding pockets and improve selectivity.

Chiral Pool Synthesis and ADME Optimization

The compound's chiral 1-aminoethyl linker makes it a valuable starting material for synthesizing enantiomerically pure drug candidates. As discussed in Section 3.3, the branched structure is associated with different metabolic stability profiles compared to linear analogs. Procurement of the single enantiomer, or use of the racemate for chiral resolution, enables medicinal chemists to optimize the ADME properties of a lead series, a critical step in transitioning from a potent compound to a viable drug candidate.

Core Regioisomer Comparison Study

A systematic SAR study comparing the 2-methyl-2H-indazole core to the more common 1-methyl-1H-indazole core can generate valuable intellectual property and selectivity insights. The target compound serves as the key building block for the 2-methyl series, which, based on patent data, is directed toward a different kinase profile (tyrosine kinases/CDKs) than the 1-methyl series, which has been optimized for IDO1 inhibition with an IC50 of 0.4 µM (Section 3.1) [2]. This head-to-head comparison can delineate the target space and selectivity windows for each core, strengthening a lead series' novelty and patent position.

Synthetic Methodology Development

The compound can be used as a model substrate to develop novel synthetic methods for late-stage functionalization of the 2H-indazole core. Its reactive primary amine and distinct electronic properties, compared to 1H-indazoles, make it a valuable test case for reaction discovery, such as C-H activation or photoredox chemistry at the 3-position or on the benzylic carbon of the side chain. Success in these methodologies would create new routes to diverse, patentable chemical space.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
2-methyl-2H-indazole core with 6-amino vector
Kinase panel selectivity and potency optimization
Chiral pool synthesis and ADME optimization
Chiral 1-aminoethyl linker for enantiomerically pure leads
Enantiomeric separation and ADME profiling
Core regioisomer comparison study
2H-indazole core distinct from 1H regioisomer
Target selectivity window and patent landscape
Synthetic methodology development
Reactive primary amine on 2H-indazole
Late-stage functionalization reaction scope
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